![molecular formula C17H26ClNO2 B14682747 2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide CAS No. 33717-32-7](/img/structure/B14682747.png)
2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide is a chemical compound with a complex structure It is characterized by the presence of a chloro group, diethylphenyl group, and a methylpropoxy group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide typically involves multiple steps. One common method starts with the chlorination of an appropriate precursor to introduce the chloro group. This is followed by the introduction of the diethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the attachment of the methylpropoxy group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Chloro-2-phenylacetanilide: This compound has a similar structure but lacks the diethylphenyl and methylpropoxy groups.
2’,6’-Diethyl-2-phenylacetanilide: This compound is similar but does not have the chloro group.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro group, diethylphenyl group, and methylpropoxy group makes it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
33717-32-7 |
|---|---|
Molekularformel |
C17H26ClNO2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
2-chloro-N-(2,6-diethylphenyl)-N-(2-methylpropoxymethyl)acetamide |
InChI |
InChI=1S/C17H26ClNO2/c1-5-14-8-7-9-15(6-2)17(14)19(16(20)10-18)12-21-11-13(3)4/h7-9,13H,5-6,10-12H2,1-4H3 |
InChI-Schlüssel |
DHXHYNLRZAZSIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N(COCC(C)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


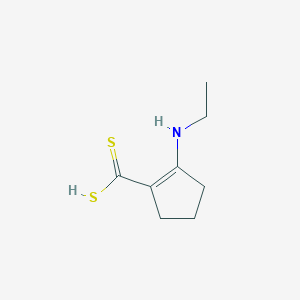
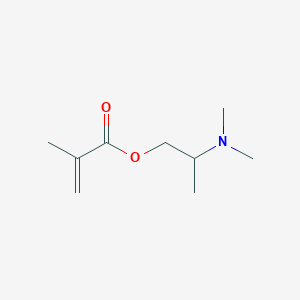
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
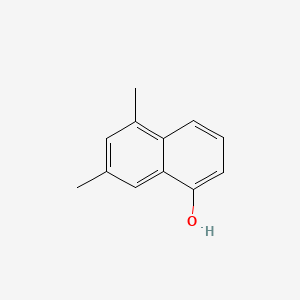


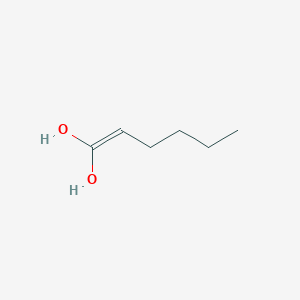
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
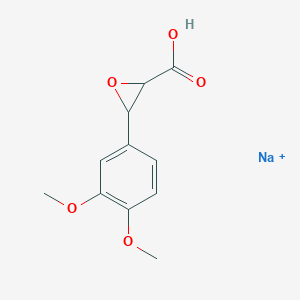
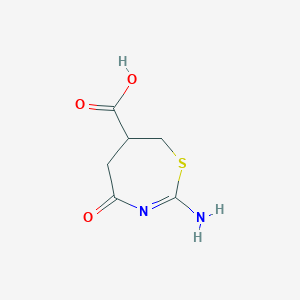
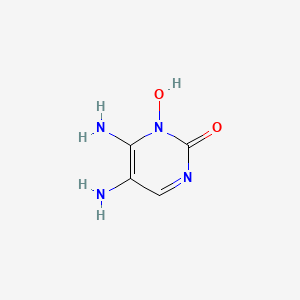
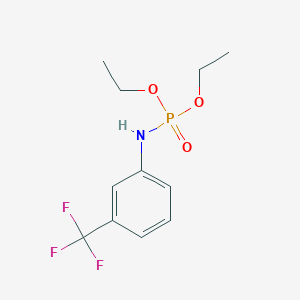
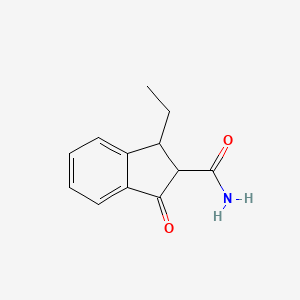
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
